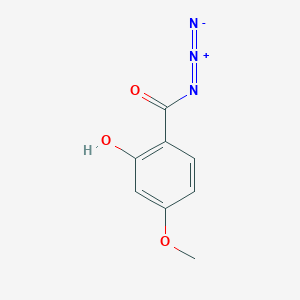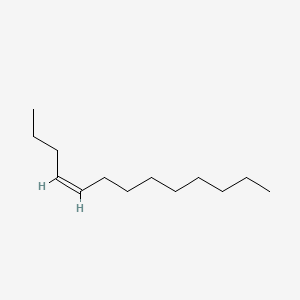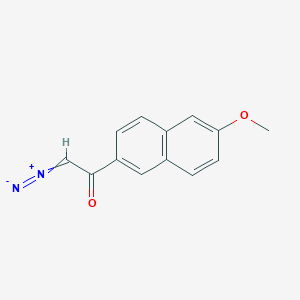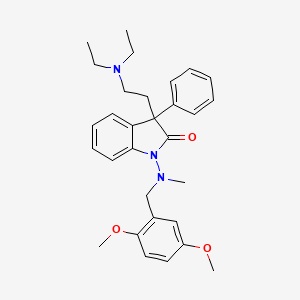
2-Hydroxy-4-methoxybenzoyl azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4-methoxybenzoyl azide: is an organic compound that belongs to the class of benzoyl azides It is characterized by the presence of a hydroxy group at the 2-position, a methoxy group at the 4-position, and an azide group attached to the benzoyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-methoxybenzoyl azide typically involves the conversion of 2-Hydroxy-4-methoxybenzoic acid to its corresponding acyl chloride, followed by reaction with sodium azide. The general steps are as follows:
Formation of Acyl Chloride: 2-Hydroxy-4-methoxybenzoic acid is treated with thionyl chloride (SOCl₂) to form 2-Hydroxy-4-methoxybenzoyl chloride.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-4-methoxybenzoyl azide can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Rearrangement Reactions: The compound can undergo Curtius rearrangement, where the acyl azide decomposes to form an isocyanate intermediate, which can further react to form ureas or carbamates.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Rearrangement: Heat or catalysts like diphenylphosphoryl azide (DPPA) for Curtius rearrangement.
Major Products:
Amines: From reduction of the azide group.
Isocyanates: From Curtius rearrangement, which can further react to form ureas or carbamates.
Aplicaciones Científicas De Investigación
Chemistry: 2-Hydroxy-4-methoxybenzoyl azide is used as an intermediate in organic synthesis, particularly in the preparation of amines and isocyanates, which are valuable building blocks for various chemical compounds .
Biology and Medicine: For example, azides are often used in click chemistry to create bioconjugates for drug delivery and diagnostic purposes .
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and materials with specific functional properties, such as improved thermal stability or enhanced mechanical strength .
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-4-methoxybenzoyl azide primarily involves its reactivity as an azide compound. The azide group is highly nucleophilic and can participate in various chemical reactions, including nucleophilic substitution and reduction. In biological systems, azides can be used to modify biomolecules through click chemistry, where the azide group reacts with alkynes to form stable triazole linkages .
Comparación Con Compuestos Similares
2-Hydroxy-4-methoxybenzoic acid: The parent compound, which lacks the azide group and is less reactive in nucleophilic substitution reactions.
4-Methoxybenzoyl azide: Similar structure but lacks the hydroxy group, which affects its reactivity and solubility properties.
2-Hydroxybenzoyl azide: Lacks the methoxy group, which influences its electronic properties and reactivity.
Uniqueness: 2-Hydroxy-4-methoxybenzoyl azide is unique due to the presence of both hydroxy and methoxy groups, which enhance its reactivity and solubility. These functional groups also provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
53430-49-2 |
|---|---|
Fórmula molecular |
C8H7N3O3 |
Peso molecular |
193.16 g/mol |
Nombre IUPAC |
2-hydroxy-4-methoxybenzoyl azide |
InChI |
InChI=1S/C8H7N3O3/c1-14-5-2-3-6(7(12)4-5)8(13)10-11-9/h2-4,12H,1H3 |
Clave InChI |
GBHALHDSCHTFCC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C(=O)N=[N+]=[N-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-](/img/structure/B14651570.png)



![2-[3-(Naphthalen-1-YL)propyl]anthracene-9,10-dicarbonitrile](/img/structure/B14651583.png)



![1-[2-(Phenylselanyl)propan-2-yl]cyclohexan-1-ol](/img/structure/B14651590.png)
![4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate](/img/structure/B14651593.png)
